N-叔丁氧羰基-D-异构体-半胱氨酸-OH DCHA

描述

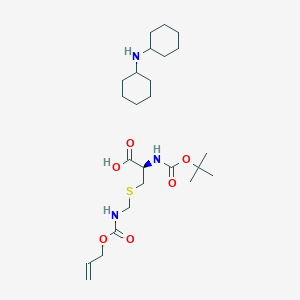

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid is a useful research compound. Its molecular formula is C25H45N3O6S and its molecular weight is 515.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽和蛋白质合成

N-叔丁氧羰基-D-异构体-半胱氨酸-OH DCHA化合物可用于肽和蛋白质的合成 . 半胱氨酸分子上的保护基团允许选择性反应,从而能够创建复杂的肽链 .

蛋白质标记

该化合物还可用于体外和体内蛋白质标记 . 保护基团可以在特定条件下去除,从而允许将标签连接到半胱氨酸残基 .

蛋白质生物缀合

该化合物可用于蛋白质生物缀合,该过程涉及将小分子(如药物或探针)连接到蛋白质 . 这在开发新型治疗剂或诊断工具中很有用 .

治疗性蛋白质偶联物的开发

半胱氨酸衍生物可用于治疗性蛋白质偶联物的开发 . 这些蛋白质经过化学修饰以提高其治疗特性,例如提高稳定性或改变药代动力学 .

成像应用

该化合物可用于成像应用 . 例如,它可用于创建可用于选择性成像和检测特定细胞类型的蛋白质偶联物 .

药物发现

半胱氨酸衍生物可用于药物发现 . 它可用于创建共价药物-蛋白质偶联物,这些偶联物可用于研究药物与其蛋白质靶标之间的相互作用 .

作用机制

Target of Action

The primary target of Boc-Cys(Allocam)-OH DCHA is the cysteine thiol group in peptides and proteins . The compound serves as a protecting group for the cysteine thiol, enabling a vast array of peptide and protein chemistry .

Mode of Action

Boc-Cys(Allocam)-OH DCHA interacts with its targets by protecting the cysteine thiol group during peptide synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Pharmacokinetics

It’s known that the compound can be selectively deprotected under certain conditions , which may influence its bioavailability.

Result of Action

The result of Boc-Cys(Allocam)-OH DCHA’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . This is achieved by protecting the cysteine thiol group during the synthesis process, preventing unwanted reactions and ensuring the correct structure of the final product .

Action Environment

The action of Boc-Cys(Allocam)-OH DCHA can be influenced by environmental factors such as pH . For instance, the rate of reaction with Boc-Cys-OMe varies across different pH levels . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the environment in which it is used.

生化分析

Biochemical Properties

Boc-Cys(Allocam)-OH DCHA plays a significant role in biochemical reactions, particularly in the protection of cysteine residues during peptide synthesis. The compound interacts with various enzymes and proteins, including those involved in the formation of disulfide bonds. The Alloc group in Boc-Cys(Allocam)-OH DCHA is stable under acidic conditions but can be removed under basic conditions, making it a versatile tool in peptide synthesis . The compound’s interaction with enzymes such as proteases and peptidases ensures the selective modification of cysteine residues, preserving the native structure and function of the target proteins .

Cellular Effects

Boc-Cys(Allocam)-OH DCHA influences various cellular processes by protecting cysteine residues in proteins, thereby preventing unwanted disulfide bond formation. This protection is crucial in maintaining the redox balance within cells and ensuring proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating the activity of cysteine-containing proteins . By preventing the oxidation of cysteine residues, Boc-Cys(Allocam)-OH DCHA helps maintain the structural integrity of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of Boc-Cys(Allocam)-OH DCHA involves the protection of cysteine residues through the formation of a stable carbamate linkage. This linkage prevents the thiol group of cysteine from participating in unwanted reactions, such as disulfide bond formation. The Alloc group can be selectively removed under basic conditions, allowing for the controlled deprotection of cysteine residues . This selective protection and deprotection mechanism enable precise modifications of proteins and peptides, facilitating various biochemical studies and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, Boc-Cys(Allocam)-OH DCHA exhibits stability under acidic conditions but undergoes degradation under basic conditions. The temporal effects of this compound include its gradual deprotection over time when exposed to basic environments . This controlled degradation allows researchers to manipulate the timing of cysteine residue exposure, enabling precise studies on protein folding, function, and interactions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s utility in biochemical research .

Dosage Effects in Animal Models

The effects of Boc-Cys(Allocam)-OH DCHA vary with different dosages in animal models. At lower dosages, the compound effectively protects cysteine residues without causing significant adverse effects . At higher dosages, toxic effects may be observed, including disruptions in cellular redox balance and protein function . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical modifications without inducing toxicity .

Metabolic Pathways

Boc-Cys(Allocam)-OH DCHA is involved in metabolic pathways related to cysteine modification and protection. The compound interacts with enzymes such as proteases and peptidases, facilitating the selective modification of cysteine residues . These interactions influence metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism . The compound’s role in modulating cysteine-containing proteins underscores its importance in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, Boc-Cys(Allocam)-OH DCHA is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where cysteine protection is required . The compound’s distribution is influenced by its chemical properties, including its stability and solubility in different environments . This targeted transport and distribution enable precise biochemical modifications in specific cellular contexts .

Subcellular Localization

Boc-Cys(Allocam)-OH DCHA exhibits subcellular localization patterns that are influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures the protection of cysteine residues in the appropriate cellular contexts . The compound’s ability to modulate protein function through selective cysteine protection highlights its significance in biochemical research .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6S.C12H23N/c1-5-6-20-11(18)14-8-22-7-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVQVUCGQPIZKU-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

-amine dihydrochloride](/img/structure/B1442651.png)